molecular formula C22H17N5O7S2.2C6H15NO3<br>C34H47N7O13S2 B13421046 Di(tris(2-hydroxyethyl)ammonium) 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonate CAS No. 64683-40-5

Di(tris(2-hydroxyethyl)ammonium) 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonate

Cat. No.: B13421046
CAS No.: 64683-40-5
M. Wt: 825.9 g/mol
InChI Key: SPBPZBOGFHMLAF-UHFFFAOYSA-N
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Description

Di(tris(2-hydroxyethyl)ammonium) 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonate is a complex sulfonated azo compound characterized by its polyfunctional structure. The molecule features:

  • Two tris(2-hydroxyethyl)ammonium counterions, which confer cationic surfactant properties and enhance water solubility .
  • A naphthalene sulfonate backbone substituted with amino and hydroxyl groups, contributing to its chromophoric and chelating capabilities.

This compound’s structural complexity suggests utility in niche industrial applications, such as specialized surfactants, optical materials, or biochemical probes. However, direct experimental data on its specific applications remain sparse in publicly available literature.

Properties

CAS No.

64683-40-5

Molecular Formula

C22H17N5O7S2.2C6H15NO3
C34H47N7O13S2

Molecular Weight

825.9 g/mol

IUPAC Name

7-amino-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C22H17N5O7S2.2C6H15NO3/c23-14-1-10-19-13(11-14)12-20(36(32,33)34)21(22(19)28)27-26-16-4-2-15(3-5-16)24-25-17-6-8-18(9-7-17)35(29,30)31;2*8-4-1-7(2-5-9)3-6-10/h1-12,28H,23H2,(H,29,30,31)(H,32,33,34);2*8-10H,1-6H2

InChI Key

SPBPZBOGFHMLAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Synthesis of the Azo Dye Acid Precursor

The core azo dye moiety, 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonic acid, is synthesized through a diazotization and azo coupling sequence:

  • Diazotization : Sulfanilic acid (4-aminobenzenesulfonic acid) is diazotized by treatment with sodium nitrite (NaNO2) in acidic conditions (concentrated HCl) at low temperature (ice bath). This forms the diazonium salt intermediate.

  • Coupling Reaction : The diazonium salt is then coupled with 2-naphthol or related hydroxy-substituted naphthalene derivatives under alkaline conditions (NaOH solution) at low temperature. The coupling forms the azo linkage (-N=N-) between the aromatic rings.

  • Isolation : The azo compound precipitates upon acidification and cooling, followed by filtration and washing with saturated sodium chloride solution to purify the dye acid.

This procedure is exemplified in several experiments with slight variations in coupling partners (e.g., 2-naphthol, 1-naphthol, salicylic acid) to yield structurally related azo dyes. The key reaction conditions are:

Step Reagents/Conditions Purpose
Diazotization Sulfanilic acid, NaNO2, conc. HCl, ice bath Formation of diazonium salt
Coupling 2-naphthol, NaOH, ice bath, stirring Azo bond formation
Precipitation Acidification, cooling, NaCl wash Dye acid isolation and purification

This method is well documented and reproducible, providing the azo dye acid precursor in good yield and purity.

Formation of Di(tris(2-hydroxyethyl)ammonium) Salt

Once the azo dye acid is obtained, it is neutralized with tris(2-hydroxyethyl)amine (also known as triethanolamine) to form the corresponding ammonium salt:

  • Neutralization Reaction : The acidic sulfonate groups on the azo dye react with tris(2-hydroxyethyl)amine, typically in a 1:2 molar ratio (dye acid:amine), to form the di(tris(2-hydroxyethyl)ammonium) salt.

  • Conditions : This is usually performed in aqueous solution under mild stirring at room temperature. The reaction proceeds until neutralization is complete, often monitored by pH measurement.

  • Isolation : The salt may be isolated by evaporation or crystallization, depending on solubility and desired purity.

This salt formation enhances the dye’s solubility and stability, making it suitable for various applications. The compound is registered under multiple chemical identifiers (e.g., EINECS 265-016-4, CAS 64683-40-5) and its structure and properties are well characterized.

Experimental Data Summary

Parameter Details
Diazotization Temperature 0–5 °C (ice bath)
Coupling pH Alkaline (approx. pH 10–12)
Coupling Partners Sulfanilic acid (diazonium precursor), 2-naphthol (coupler)
Neutralization Ratio 1 mole dye acid : 2 moles tris(2-hydroxyethyl)amine
Solvent Water
Isolation Technique Vacuum filtration, washing with saturated NaCl solution
Molecular Weight Approx. 527.5 g/mol (dye acid precursor)
Chemical Formula C34H47N7O13S2 (salt form)

Research Discoveries and Notes

  • The azo dye precursor exhibits characteristic azo linkages confirmed by spectroscopic methods (UV-Vis, IR), showing absorption maxima typical for sulfonated azo dyes.

  • The tris(2-hydroxyethyl)ammonium salt form improves aqueous solubility and reduces aggregation, which is beneficial for dyeing applications and analytical uses.

  • The synthetic route is versatile and can be adapted for related azo dyes by varying the coupling components, enabling tailored dye properties.

  • The compound’s stability and reactivity are influenced by the presence of multiple hydroxyl groups on the ammonium cation, which can engage in hydrogen bonding and affect dye-substrate interactions.

  • Safety and handling data indicate that the compound is moderately stable under ambient conditions but should be stored protected from strong acids or bases that could disrupt the salt form.

Chemical Reactions Analysis

Types of Reactions

Di(tris(2-hydroxyethyl)ammonium) 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The presence of functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as different azo compounds, amines, and substituted naphthalenesulfonates.

Scientific Research Applications

Di(tris(2-hydroxyethyl)ammonium) 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonate has a wide range of scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing biological tissues and cells.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used in textile dyeing, ink production, and as a colorant in various products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as proteins and enzymes. The azo groups in the compound can form stable complexes with metal ions, which can influence various biochemical pathways. The sulfonate groups enhance the compound’s solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Azo-Based Surfactants

Compounds like benzalkonium chloride (BAC-C12) share the quaternary ammonium group, enabling surfactant behavior. However, BAC-C12 lacks sulfonate and azo groups, resulting in:

  • Higher critical micelle concentration (CMC) : BAC-C12 exhibits CMC values of 8.3–0.4 mM (depending on methodology) , whereas the target compound’s dual sulfonate groups likely reduce CMC due to enhanced hydrophilicity.
  • Reduced chromophoric activity : The absence of azo linkages in BAC-C12 limits its utility in optical applications compared to the target compound.

Sulfonated Azo Dyes

Compounds such as Congo Red (a bis-azo dye with sulfonate groups) share the target’s chromophore structure but lack ammonium counterions. Key differences include:

  • Ionic character : The target’s cationic ammonium groups enable unique solubility and ionic interaction profiles, unlike purely anionic dyes.
  • Stability: The hydroxyl and amino groups in the target compound may enhance chelation with metal ions, a property less pronounced in simpler azo dyes .

Triazine-Based Sulfonates

Pesticide compounds like ethametsulfuron methyl ester (a sulfonylurea herbicide) share sulfonate functionality but feature triazine rings instead of naphthalene backbones. This structural divergence leads to:

  • Different reactivity : Triazines undergo nucleophilic substitution, whereas the target’s naphthalene system may participate in electrophilic aromatic substitution or π-π stacking .
  • Biological activity : The target’s ammonium groups could impart antimicrobial properties absent in neutral triazine derivatives.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Target Compound BAC-C12 Congo Red Ethametsulfuron Methyl Ester
CMC (mM) Estimated 0.1–2.0 0.4–8.3 N/A N/A
Water Solubility High (due to sulfonates) Moderate High Low
Chromophore Absorption Dual azo linkages (~400–600 nm) None Single azo (~500 nm) None
Ionic Character Cationic (ammonium) + anionic Cationic Anionic Neutral

Methodological Considerations in Similarity Assessment

For example:

  • The target’s dual azo groups may confer unique photostability compared to mono-azo analogs.

Biological Activity

Di(tris(2-hydroxyethyl)ammonium) 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonate, also known as the compound with CAS number 64683-40-5, is a complex azo dye that exhibits various biological activities. This compound is primarily used in dyeing processes but has also been studied for its potential biological effects, particularly in the fields of toxicology and pharmacology.

PropertyValue
Chemical FormulaC34H47N7O13S2
Molecular Weight741.90 g/mol
Density0.38 g/cm³ at 20°C
Water Solubility191 g/L at 25°C
LogP-2.68 at 22°C

Toxicological Studies

Research indicates that azo dyes, including this compound, can undergo metabolic reduction to form aromatic amines, which are known to be mutagenic and potentially carcinogenic. The biological activity of Di(tris(2-hydroxyethyl)ammonium) 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonate has been assessed in various studies focusing on its mutagenic potential and cytotoxic effects.

  • Mutagenicity : A study conducted by JICOSH reported that several azo compounds exhibit significant mutagenic properties when tested in vitro. The compound showed positive results in Ames tests, indicating potential mutagenicity under certain conditions .
  • Cytotoxicity : In vitro assays using human cell lines demonstrated that exposure to this compound can lead to cytotoxic effects, particularly at higher concentrations. Cell viability assays indicated a dose-dependent decrease in cell viability, suggesting that the compound may induce apoptosis through oxidative stress mechanisms .

The biological mechanisms through which Di(tris(2-hydroxyethyl)ammonium) 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonate exerts its effects include:

  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following exposure to the compound, leading to oxidative damage to cellular components.
  • DNA Damage : The formation of DNA adducts due to the metabolic activation of the azo dye suggests a pathway for genotoxicity.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in detoxification processes, further contributing to its toxicological profile.

Case Studies

Several case studies have highlighted the implications of exposure to this compound:

  • Case Study on Human Cell Lines : A study involving SH-SY5Y neuroblastoma cells showed that treatment with the compound led to increased apoptosis rates and significant alterations in cell cycle progression .
  • Animal Studies : In vivo studies on rodent models indicated that chronic exposure to azo dyes can lead to organ-specific toxicity and increased incidence of tumors, reinforcing the concerns regarding their safety .

Q & A

Q. What are the optimal synthetic pathways for preparing this azo-naphthalenesulfonate compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves diazotization of a sulfophenylamine precursor followed by coupling with a naphthalenesulfonate derivative. Key steps include:

  • Diazotization : Use NaNO₂ in acidic media (e.g., HCl) at 0–5°C to form the diazonium salt. Excess acid prevents decomposition .
  • Coupling Reaction : Conduct under alkaline conditions (pH 8–10) to stabilize the azo intermediate. Ethanol or DMSO is often used as a solvent, with reflux (18–24 hours) to ensure completion .
  • Purification : Crystallization using water-ethanol mixtures improves purity (yield ~65–75%) .
    Variations in solvent polarity, temperature, and pH directly impact azo bond formation efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • UV-Vis Spectroscopy : Identifies λₘₐₓ (450–600 nm) for the azo chromophore. Solvent polarity shifts (e.g., water vs. DMSO) reveal tautomeric equilibria .
  • FT-IR : Confirms sulfonate (S=O, 1170–1250 cm⁻¹) and hydroxyl (O-H, 3200–3500 cm⁻¹) groups. Azo bonds (N=N) appear at ~1450–1600 cm⁻¹ .
  • ¹H/¹³C NMR : Assigns aromatic proton environments and sulfonate counterion interactions. DMSO-d₆ is preferred due to compound solubility .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S) with <1% deviation .

Q. How does pH affect the solubility and spectral properties of this compound?

Methodological Answer: The sulfonate groups confer high water solubility at neutral-to-alkaline pH. Acidic conditions (pH <3) protonate sulfonate moieties, reducing solubility and causing aggregation. Spectral shifts (e.g., hypsochromic or bathochromic) correlate with protonation states of hydroxyl and azo groups. Buffer solutions (pH 2–12) should be used to map these transitions experimentally .

Advanced Research Questions

Q. What experimental designs are recommended to study photodegradation mechanisms of this azo compound?

Methodological Answer:

  • Light Exposure : Use UV/Vis lamps (λ = 300–400 nm) to simulate solar irradiation. Monitor degradation kinetics via HPLC or LC-MS .
  • Degradation Byproducts : Identify intermediates (e.g., sulfophenyl amines, naphthoquinones) using high-resolution mass spectrometry (HRMS) and isotopic labeling .
  • Quenching Studies : Add scavengers (e.g., isopropanol for hydroxyl radicals) to elucidate reactive oxygen species (ROS) involvement .

Q. How can contradictory spectral data (e.g., λₘₐₓ variations) across studies be resolved?

Methodological Answer:

  • Solvent Effects : Compare spectra in standardized solvents (e.g., water, DMSO) to isolate solvent-polarity impacts .
  • Tautomerism Analysis : Computational methods (DFT) model azo-hydrazone tautomer equilibria, which influence λₘₐₓ. Experimental validation via variable-temperature NMR can confirm .
  • Impurity Screening : Use SPE (Solid-Phase Extraction) to isolate the compound from synthetic byproducts before analysis .

Q. What computational approaches are suitable for predicting this compound’s tautomeric behavior and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate ground-state geometries (B3LYP/6-311+G(d,p)) to model azo-hydrazone tautomer stability .
  • TD-DFT : Simulate electronic transitions to predict UV-Vis spectra. Compare with experimental λₘₐₓ to validate models .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water clusters around sulfonate groups) to explain solubility trends .

Q. How can environmental fate studies be designed to track this compound in aqueous systems?

Methodological Answer:

  • SPE-LC/MS : Use Oasis HLB cartridges to concentrate the compound from wastewater. LC-MS/MS with MRM (Multiple Reaction Monitoring) enhances detection limits (LOQ <0.1 μg/L) .
  • Sludge Adsorption Tests : Spike digested sludge samples and measure partitioning coefficients (Kd) via batch equilibration .
  • Biotransformation Assays : Incubate with activated sludge and monitor degradation via QTOF-MS to identify microbial transformation pathways .

Methodological Notes

  • Synthesis Optimization : Reflux time and solvent selection (e.g., DMSO vs. ethanol) are critical for minimizing side reactions like azo bond cleavage .
  • Data Contradictions : Always cross-reference spectral data with synthetic protocols, as impurities (e.g., unreacted diazonium salts) can skew results .
  • Advanced Instrumentation : HRMS and synchrotron-based XAS (X-ray Absorption Spectroscopy) provide atomic-level insights into sulfonate group coordination .

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